

Discovering the Cellular Targets of Ac-IEPD-CHO: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide aldehyde, Ac-Ile-Glu-Pro-Asp-CHO (**Ac-IEPD-CHO**), is a well-characterized inhibitor of key proteases involved in programmed cell death, notably caspase-8 and granzyme B. Understanding the full spectrum of its molecular interactions within a cellular context is paramount for its application as a specific research tool and for assessing its therapeutic potential. This technical guide provides a comprehensive overview of the methodologies for identifying the cellular targets of **Ac-IEPD-CHO**. It details experimental protocols for target discovery, summarizes quantitative data, and visualizes the intricate signaling pathways affected by this inhibitor.

Introduction

Ac-IEPD-CHO is a reversible inhibitor of granzyme B with a reported inhibitory constant (Ki) of 80 nM and is also known to inhibit caspase-8.[1][2] Furthermore, it has been shown to inhibit caspase-7 with a Ki of 550 nM.[3] Its ability to block key mediators of apoptosis has made it a valuable tool in studying cell death pathways. However, to fully leverage **Ac-IEPD-CHO** in research and drug development, a comprehensive understanding of its on-target and potential off-target interactions within the complex cellular proteome is essential. This guide outlines the modern chemical proteomics and biochemical approaches to elucidate the complete target profile of **Ac-IEPD-CHO** in cellular models, with a particular focus on Chinese Hamster Ovary (CHO) cells, a common model in biopharmaceutical research.



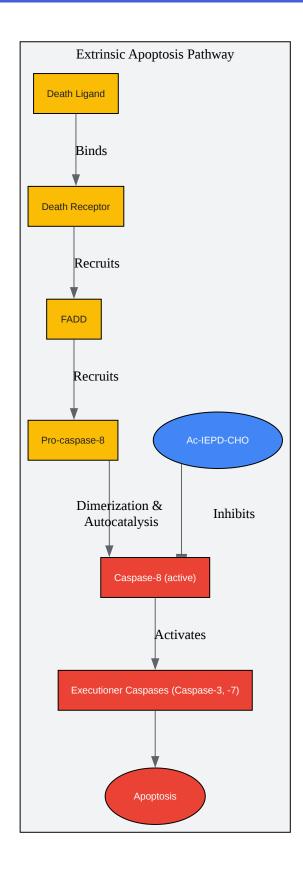
Known Targets and Signaling Pathways

Ac-IEPD-CHO is primarily recognized for its inhibition of two key proteases: caspase-8 and granzyme B. These enzymes play critical roles in distinct but interconnected pathways of apoptosis.

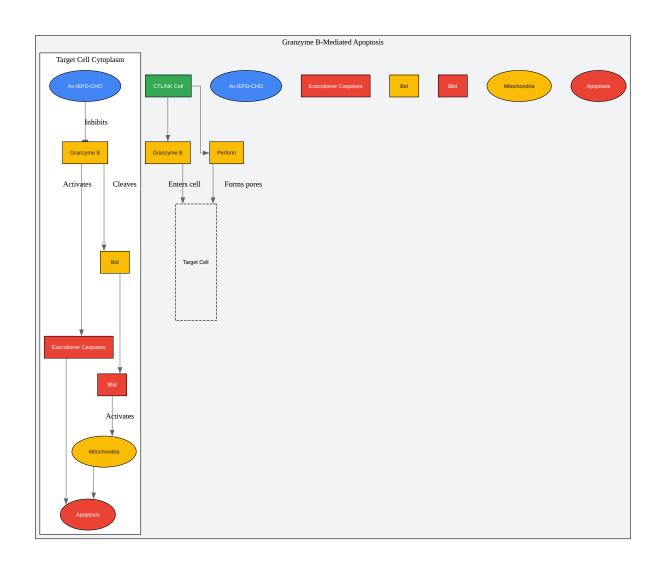
Caspase-8 and the Extrinsic Apoptosis Pathway

Caspase-8 is an initiator caspase in the extrinsic apoptosis pathway, which is triggered by the activation of death receptors on the cell surface, such as Fas, TNFR1, and DR5.[1][4] Upon ligand binding, these receptors recruit adaptor proteins like FADD, which in turn recruits procaspase-8. This proximity induces the dimerization and auto-activation of caspase-8.[5] Activated caspase-8 then initiates a downstream caspase cascade, primarily by cleaving and activating executioner caspases like caspase-3 and caspase-7, leading to the dismantling of the cell.[6] **Ac-IEPD-CHO**, by inhibiting caspase-8, effectively blocks this signaling cascade at an early stage.

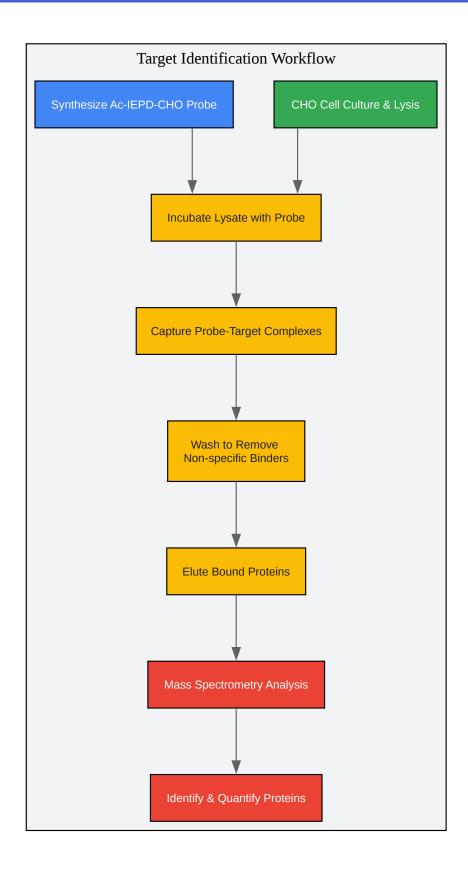




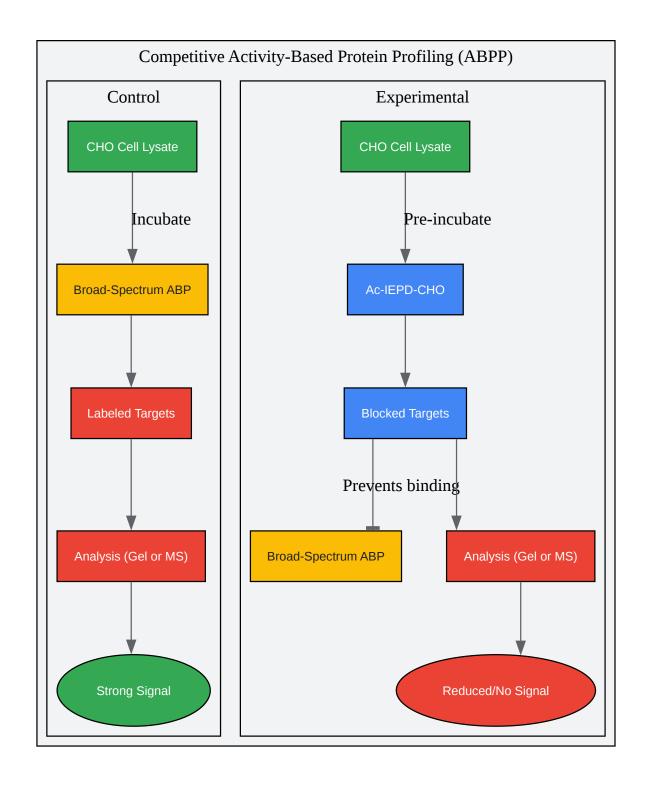












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